molecular formula C23H23N5O3 B2836977 3-benzyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848670-11-1

3-benzyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2836977
CAS RN: 848670-11-1
M. Wt: 417.469
InChI Key: JZCATNUZPXWFAJ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It has been studied as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The compound has shown promising activity where it emerged as a potent PARP-1 inhibitor .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrano[2,3-d]pyrimidine-2,4-dione core . It also contains a benzyl group, a methoxyphenyl group, and a methyl group .

Mechanism of Action

The compound acts as an inhibitor against PARP-1, a protein involved in DNA repair damage . By inhibiting PARP-1, the compound can compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Future Directions

The compound shows promise as a potential therapeutic agent, particularly in the context of cancer treatment . Future research could focus on further exploring its therapeutic potential, optimizing its synthesis process, and conducting detailed safety and hazard assessments.

properties

CAS RN

848670-11-1

Molecular Formula

C23H23N5O3

Molecular Weight

417.469

IUPAC Name

3-benzyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H23N5O3/c1-25-20-19(21(29)28(23(25)30)15-16-8-4-3-5-9-16)27-13-7-12-26(22(27)24-20)17-10-6-11-18(14-17)31-2/h3-6,8-11,14H,7,12-13,15H2,1-2H3

InChI Key

JZCATNUZPXWFAJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)OC

solubility

not available

Origin of Product

United States

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